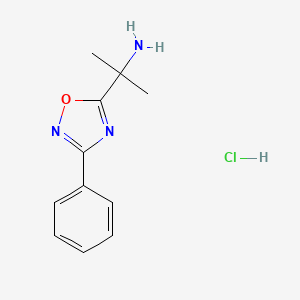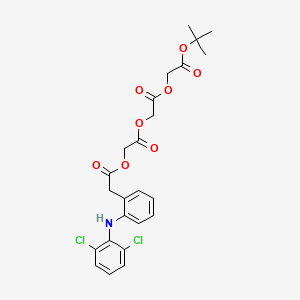
tert-Buty Diacetic Aceclofenac
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Buty Diacetic Aceclofenac typically involves the reaction of diclofenac sodium with tert-butyl chloroacetate in the presence of a catalyst such as iodide. The reaction is carried out under heating conditions to facilitate the condensation reaction . Another method involves reacting diclofenac sodium with tert-butyl bromoacetate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale production .
Análisis De Reacciones Químicas
Types of Reactions: tert-Buty Diacetic Aceclofenac undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and manganese-oxo species.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like cyanoethyl-protected tetrathiafulvalene (TTF) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
tert-Buty Diacetic Aceclofenac has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-Buty Diacetic Aceclofenac involves the inhibition of the cyclo-oxygenase (COX) enzyme, which plays a crucial role in the synthesis of prostaglandins. Prostaglandins are inflammatory mediators that cause pain, swelling, and inflammation . By inhibiting COX, the compound reduces the production of these mediators, thereby exerting its anti-inflammatory and analgesic effects .
Comparación Con Compuestos Similares
Diclofenac: A widely used NSAID with similar anti-inflammatory properties.
Aceclofenac: The parent compound from which tert-Buty Diacetic Aceclofenac is derived.
Ibuprofen: Another common NSAID with comparable effects.
Uniqueness: this compound is unique due to its specific molecular structure, which allows for targeted modifications and derivatizations. This makes it a valuable intermediate in the synthesis of more complex and specialized compounds.
Propiedades
Fórmula molecular |
C24H25Cl2NO8 |
|---|---|
Peso molecular |
526.4 g/mol |
Nombre IUPAC |
[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-2-oxoethoxy]-2-oxoethyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/C24H25Cl2NO8/c1-24(2,3)35-22(31)14-34-21(30)13-33-20(29)12-32-19(28)11-15-7-4-5-10-18(15)27-23-16(25)8-6-9-17(23)26/h4-10,27H,11-14H2,1-3H3 |
Clave InChI |
ZBIQXEHNJXZJEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COC(=O)COC(=O)COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


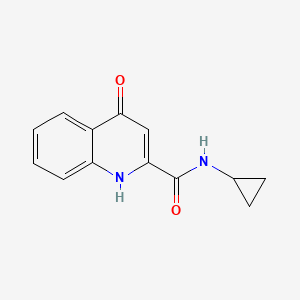

![N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1yl)glycyl-D-prolinamide](/img/structure/B13863763.png)
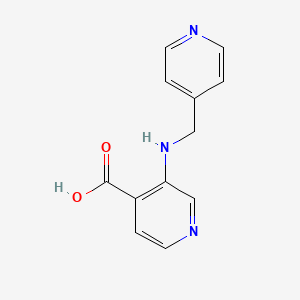
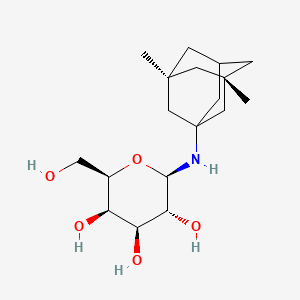
![(3aS,7aS)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium Methanesulfonate](/img/structure/B13863781.png)
![2-(6-(Trifluoromethyl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13863785.png)

![N'-[(4-methoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B13863798.png)


![N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1'-Carboxy-2'-phenylethyl)amino-1-deoxyfructose](/img/structure/B13863822.png)

